molecular formula C10H17NO2 B2889968 Tert-butyl 1-aminocyclopent-3-ene-1-carboxylate CAS No. 2248391-33-3

Tert-butyl 1-aminocyclopent-3-ene-1-carboxylate

Cat. No.: B2889968
CAS No.: 2248391-33-3
M. Wt: 183.251
InChI Key: FNFNZJYPARYPHB-UHFFFAOYSA-N
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Description

Tert-butyl 1-aminocyclopent-3-ene-1-carboxylate is an organic compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-aminocyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopent-3-ene-1-carboxylic acid with tert-butylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-aminocyclopent-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Alkylated amines

Scientific Research Applications

Tert-butyl 1-aminocyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-aminocyclopent-3-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl group, which can sterically hinder certain reactions, and the amino group, which can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the compound’s biological activity and its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-aminocyclopentane-1-carboxylate
  • Tert-butyl 1-aminocyclohexane-1-carboxylate
  • Tert-butyl 1-aminocycloheptane-1-carboxylate

Uniqueness

Tert-butyl 1-aminocyclopent-3-ene-1-carboxylate is unique due to the presence of the cyclopentene ring, which imparts distinct reactivity and steric properties compared to its saturated counterparts. The unsaturation in the ring can lead to different reaction pathways and products, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 1-aminocyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10(11)6-4-5-7-10/h4-5H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFNZJYPARYPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC=CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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